molecular formula C23H25NO4 B557893 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid CAS No. 188715-40-4

4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid

Cat. No. B557893
M. Wt: 379,46 g/mole
InChI Key: MLMIBGARTUSGND-UHFFFAOYSA-N
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Description

The compound “4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid” is a complex organic molecule. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino acid during synthesis.


Synthesis Analysis

The synthesis of this compound likely involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester. The fluorenylmethoxycarbonyl (Fmoc) group is then removed, and the resulting amine is coupled with the methyl allyl carbonate.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, a methoxy group, and a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the protection of the amine and carboxylic acid functional groups, the coupling of the protected amino acid with the allyl ester, and the removal of the Fmoc group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the Fmoc group, the amino group, the methoxy group, and the carboxylic acid group would all contribute to its properties .

Scientific Research Applications

Solid-Phase Syntheses of β-Peptides

  • Preparation of Fmoc-β2hXaa-OH : Šebesta and Seebach (2003) describe the preparation of N-Fmoc-protected β2-homoamino acids suitable for large-scale preparation in solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Synthesis of Enantiomerically Pure N-Fmoc-Protected β-Amino Acids

  • Arndt-Eistert Protocol : Ellmerer-Müller et al. (1998) report the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids using a two-step, high-yield Arndt-Eistert protocol starting from commercially available Fmoc α-amino acids (Ellmerer-Müller et al., 1998).

Self-Assembled Structures from Fmoc-Modified Amino Acids

  • Fmoc Amino Acids and Self-Assembly : Gour et al. (2021) explore the self-assembling properties of Fmoc-modified amino acids, forming structures like fibers and flower-like morphologies under various conditions (Gour et al., 2021).

Conformational Studies in Peptides

  • Synthesis of Tryptophan Derivatives : Horwell et al. (1994) synthesized novel 3,4-fused tryptophan analogues for use in peptide conformation elucidation studies (Horwell et al., 1994).

Synthesis of Cyclodepsipeptides

  • Head-to-Side-Chain Cyclodepsipeptides : Pelay-Gimeno, Albericio, and Tulla-Puche (2016) provide a protocol for synthesizing complex 'head-to-side-chain' cyclodepsipeptides with applications in pharmaceuticals (Pelay-Gimeno et al., 2016).

Enzyme-Activated Surfactants for CNT Dispersion

  • Surfactants for Carbon Nanotubes : Cousins et al. (2009) use N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes and develop enzyme-activated surfactants for on-demand homogeneous aqueous dispersions (Cousins et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and the conditions under which it is handled. It is always important to follow appropriate safety protocols when handling chemical compounds .

properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)16-11-9-15(10-12-16)13-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMIBGARTUSGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid

CAS RN

167690-53-1
Record name rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid
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